molecular formula C9H6F2N2 B1371739 4-Amino-7,8-difluoroquinoline CAS No. 1189107-49-0

4-Amino-7,8-difluoroquinoline

Cat. No. B1371739
M. Wt: 180.15 g/mol
InChI Key: ANZXGIJRDZNLHQ-UHFFFAOYSA-N
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Description

4-Amino-7,8-difluoroquinoline is a chemical compound with the empirical formula C9H6F2N2 and a molecular weight of 180.15 . It is a solid substance and its structure is represented by the SMILES string FC(C1=NC=CC(N)=C1C=C2)=C2F .


Molecular Structure Analysis

The molecular structure of 4-Amino-7,8-difluoroquinoline is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). In this case, the quinoline core is substituted at the 4-position with an amino group (-NH2) and at the 7 and 8 positions with fluorine atoms .


Physical And Chemical Properties Analysis

4-Amino-7,8-difluoroquinoline is a solid substance . Its empirical formula is C9H6F2N2 and its molecular weight is 180.15 .

Scientific Research Applications

4-Amino-7,8-difluoroquinoline is a chemical compound with the empirical formula C9H6F2N2 and a molecular weight of 180.15 . It’s a solid substance and is usually available for purchase from chemical suppliers .

Quinoline, which is a benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Fluorinated quinolines, such as 4-Amino-7,8-difluoroquinoline, have been studied for their unique properties and potential applications .

The synthesis of fluorinated quinolines involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These compounds have been considered for their potential applications in medicine, particularly for their antibacterial, antineoplastic, and antiviral activities .

Quinolines have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They have also been considered for their potential applications in medicine, particularly for their antibacterial, antineoplastic, and antiviral activities .

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Quinolines have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They have also been considered for their potential applications in medicine, particularly for their antibacterial, antineoplastic, and antiviral activities .

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Safety And Hazards

The safety information available indicates that 4-Amino-7,8-difluoroquinoline may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7,8-difluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXGIJRDZNLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670922
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7,8-difluoroquinoline

CAS RN

1189107-49-0
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7,8-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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